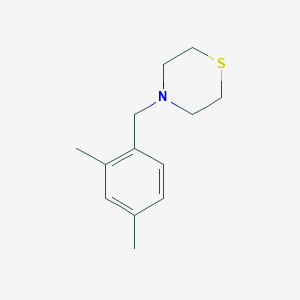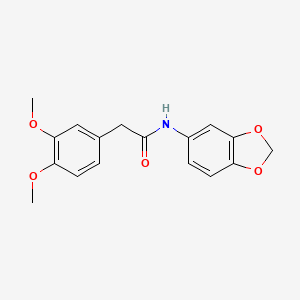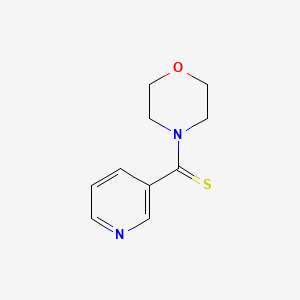
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. It is commonly used in scientific research to study the effects of glutamate on the central nervous system. In
作用机制
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline works by blocking the ionotropic glutamate receptor, which is a ligand-gated ion channel that allows the flow of cations such as sodium, potassium, and calcium into the cell. Glutamate is the primary neurotransmitter that activates this receptor, and its activation is essential for normal brain function. This compound binds to the receptor and prevents glutamate from activating it, thereby blocking its effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation, a process that is involved in learning and memory. It has also been shown to protect against glutamate-induced excitotoxicity, a process that is involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anticonvulsant effects and to reduce the severity of seizures.
实验室实验的优点和局限性
One advantage of using 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline in lab experiments is its potency and specificity. It is a potent antagonist of the ionotropic glutamate receptor and has been shown to block its effects at low concentrations. Additionally, it is relatively specific for the ionotropic glutamate receptor and does not affect other neurotransmitter systems. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, and caution should be taken when using it in experiments.
未来方向
There are several future directions for research involving 6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline. One area of research is the development of new and more potent antagonists of the ionotropic glutamate receptor. Another area of research is the study of the effects of this compound on other neurotransmitter systems, such as the GABAergic and dopaminergic systems. Additionally, further research is needed to determine the long-term effects of this compound on the central nervous system and its potential as a therapeutic agent for neurodegenerative diseases.
合成方法
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline can be synthesized using a multistep process that involves the reaction of 2-aminopyridine with 2-chloro-6,8-dimethyl-4-quinolyl chloride to form the intermediate 2-(2-pyridinyl)quinoline. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to form this compound. The final product is purified using column chromatography.
科学研究应用
6,8-dimethyl-4-(1H-pyrazol-1-ylcarbonyl)-2-(2-pyridinyl)quinoline is commonly used in scientific research to study the effects of glutamate on the central nervous system. It is a potent antagonist of the ionotropic glutamate receptor, which is involved in a variety of physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases. This compound is used to block the ionotropic glutamate receptor and study its effects on these processes.
属性
IUPAC Name |
(6,8-dimethyl-2-pyridin-2-ylquinolin-4-yl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-10-14(2)19-15(11-13)16(20(25)24-9-5-8-22-24)12-18(23-19)17-6-3-4-7-21-17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFOHRMWBJBCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5805214.png)
![tert-butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5805221.png)
![2-[(4-chlorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5805229.png)

![N-[(benzylamino)carbonothioyl]-2,6-dimethoxybenzamide](/img/structure/B5805244.png)

![N-[2-(6,7-dicyano-3-hydroxy-2-quinoxalinyl)phenyl]acetamide](/img/structure/B5805259.png)


![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5805285.png)
![2-[(4-chlorophenyl)thio]-N-ethylacetamide](/img/structure/B5805298.png)
![5-isopropyl-2-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5805309.png)